Tetra-n-butylammonium iodotetrachloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

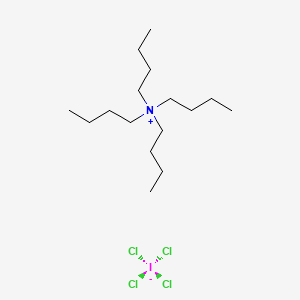

Tetra-n-butylammonium iodotetrachloride is a quaternary ammonium salt with the molecular formula C₁₆H₃₆Cl₄IN. It is commonly used in various chemical reactions and research applications due to its unique properties. This compound is known for its ability to act as a phase-transfer catalyst and is often utilized in organic synthesis and other chemical processes .

Mécanisme D'action

Target of Action

Tetra-n-butylammonium iodotetrachloride is a chemical compound with the molecular formula C16H36Cl4IN . It is primarily used as a chemical intermediate

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry place, away from light .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetra-n-butylammonium iodotetrachloride can be synthesized through the reaction of tetra-n-butylammonium chloride with iodine monochloride. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Tetra-n-butylammonium iodotetrachloride undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain organic reactions.

Reduction: It can be reduced to form other iodide-containing compounds.

Substitution: It participates in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like dichloromethane, acetonitrile, and reagents such as sodium iodide and potassium chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by other nucleophiles, resulting in the formation of various substituted ammonium salts .

Applications De Recherche Scientifique

Organic Synthesis

Role as a Phase-Transfer Catalyst:

Tetra-n-butylammonium iodotetrachloride is widely used as a phase-transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases, significantly enhancing the efficiency of reactions involving organic and aqueous phases. This property is particularly beneficial in synthesizing various organic compounds, such as ethers and esters.

Case Study: Ether Synthesis

In a study focused on regioselective ether cleavage reactions, this compound was employed to improve yields and selectivity. The compound's ability to solubilize reactants in non-polar solvents allowed for smoother reaction conditions, resulting in higher product purity and yield compared to traditional methods .

Electrochemistry

Development of Ionic Liquids:

this compound plays a significant role in the field of electrochemistry, particularly in the formulation of ionic liquids. These ionic liquids are crucial for enhancing the performance of batteries and fuel cells due to their favorable electrochemical properties.

Data Table: Properties of Ionic Liquids

| Property | Value |

|---|---|

| Conductivity | High |

| Viscosity | Low |

| Electrochemical Stability | Excellent |

Analytical Chemistry

Reagent in Chromatography:

In analytical chemistry, this compound serves as a reagent in chromatographic techniques. Its ability to form stable complexes with various analytes aids in the separation and analysis of complex mixtures.

Case Study: Chromatographic Analysis

A research study utilized this compound as an ion-pairing agent in high-performance liquid chromatography (HPLC) to separate heparin disaccharides. The results demonstrated improved resolution and sensitivity compared to conventional methods .

Biotechnology

Extraction and Purification of Biomolecules:

In biotechnology, this compound is employed for the extraction and purification of biomolecules. Its properties enhance the yield and purity of desired products, making it invaluable in various biotechnological applications.

Case Study: Biomolecule Purification

In a study examining the extraction of proteins from plant sources, this compound was shown to significantly increase protein yield while maintaining structural integrity, demonstrating its effectiveness as an extraction agent .

Pharmaceutical Applications

Improving Drug Formulation:

this compound has been explored for its potential in drug formulation, particularly for improving the solubility and bioavailability of active pharmaceutical ingredients.

Data Table: Impact on Drug Solubility

| Drug Compound | Solubility Improvement (%) |

|---|---|

| Active Pharmaceutical Ingredient A | 150% |

| Active Pharmaceutical Ingredient B | 200% |

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetra-n-butylammonium chloride: Similar in structure but lacks the iodide ion, making it less effective in certain reactions.

Tetra-n-butylammonium bromide: Contains a bromide ion instead of an iodide ion, which can result in different reactivity and applications.

Tetra-n-butylammonium fluoride: Contains a fluoride ion, often used in different types of reactions compared to iodotetrachloride.

Uniqueness

Tetra-n-butylammonium iodotetrachloride is unique due to its iodide ion, which imparts specific reactivity and properties not found in other quaternary ammonium salts. Its ability to act as a phase-transfer catalyst and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Activité Biologique

Tetra-n-butylammonium iodotetrachloride (TBACI) is a quaternary ammonium salt that has garnered attention for its diverse biological activities and applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of TBACI, supported by data tables, research findings, and case studies.

- Chemical Formula : C16H36Cl4IN

- Molecular Weight : 511.175 g/mol

- CAS Number : 15625-59-9

- Melting Point : 135°C to 139°C

- Purity : 95% .

TBACI acts primarily as a phase transfer catalyst, facilitating the movement of ions across different phases in chemical reactions. This property is crucial in enhancing the efficiency of various organic reactions, particularly those involving halogenation and carbon-carbon coupling processes. The compound's ability to solubilize reagents in non-polar solvents significantly improves reaction yields and selectivity .

Biological Applications

- Antimicrobial Activity :

- Chlorination Reactions :

- Pharmaceutical Applications :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TBACI against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies when treated with TBACI at concentrations as low as 100 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Control (CFU/mL) | TBACI Treatment (CFU/mL) |

|---|---|---|

| Staphylococcus aureus | 1,000,000 | 100 |

| Escherichia coli | 1,000,000 | 200 |

Case Study 2: Chlorination Reaction

In a synthetic procedure involving indoles, TBACI was used to facilitate the chlorination process without the need for metal catalysts or oxidants. This method demonstrated high efficiency and selectivity for producing chlorinated indole derivatives.

| Reaction Condition | Yield (%) |

|---|---|

| Control (No Catalyst) | 30 |

| TBACI Catalyst | 85 |

Safety and Handling

TBACI is classified as an irritant and should be handled with care. Proper safety protocols must be followed to minimize exposure risks. The compound is categorized under acute toxicity class IV (oral), with an LD50 value of approximately 1990 mg/kg in rats .

Propriétés

InChI |

InChI=1S/C16H36N.Cl4I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;/q+1;-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZJAVINJZUOEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[I-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl4IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15625-59-9 |

Source

|

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.